![molecular formula C13H22O3 B14221575 4-[2,2-Dimethyl-5-(prop-2-en-1-yl)-1,3-dioxan-5-yl]but-2-en-1-ol CAS No. 561290-53-7](/img/structure/B14221575.png)
4-[2,2-Dimethyl-5-(prop-2-en-1-yl)-1,3-dioxan-5-yl]but-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2,2-Dimethyl-5-(prop-2-en-1-yl)-1,3-dioxan-5-yl]but-2-en-1-ol is an organic compound characterized by its unique structure, which includes a dioxane ring and an allyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2-Dimethyl-5-(prop-2-en-1-yl)-1,3-dioxan-5-yl]but-2-en-1-ol typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed cyclization of appropriate diols and aldehydes.
Introduction of the Allyl Group: The allyl group can be introduced via a nucleophilic substitution reaction using allyl halides.
Final Assembly: The final compound is assembled through a series of condensation reactions, often under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in stages.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-[2,2-Dimethyl-5-(prop-2-en-1-yl)-1,3-dioxan-5-yl]but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
4-[2,2-Dimethyl-5-(prop-2-en-1-yl)-1,3-dioxan-5-yl]but-2-en-1-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Material Science: Utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[2,2-Dimethyl-5-(prop-2-en-1-yl)-1,3-dioxan-5-yl]but-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
4-[2,2-Dimethyl-5-(prop-2-en-1-yl)-1,3-dioxan-5-yl]butan-1-ol: Similar structure but with a saturated butanol chain.
4-[2,2-Dimethyl-5-(prop-2-en-1-yl)-1,3-dioxan-5-yl]pent-2-en-1-ol: Similar structure but with an extended carbon chain.
Uniqueness
4-[2,2-Dimethyl-5-(prop-2-en-1-yl)-1,3-dioxan-5-yl]but-2-en-1-ol is unique due to its specific combination of a dioxane ring and an allyl group, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
561290-53-7 |
|---|---|
Fórmula molecular |
C13H22O3 |
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
4-(2,2-dimethyl-5-prop-2-enyl-1,3-dioxan-5-yl)but-2-en-1-ol |
InChI |
InChI=1S/C13H22O3/c1-4-7-13(8-5-6-9-14)10-15-12(2,3)16-11-13/h4-6,14H,1,7-11H2,2-3H3 |
Clave InChI |
REQPLXKIKYGVOR-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(CO1)(CC=C)CC=CCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexanone, 4-[1-(4-hydroxyphenyl)propyl]-](/img/structure/B14221493.png)
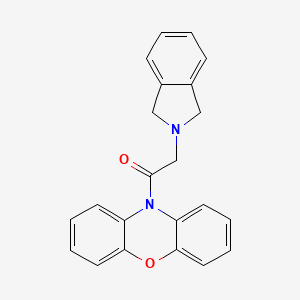
![6-{[(Naphthalen-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14221518.png)
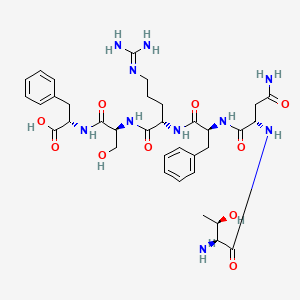
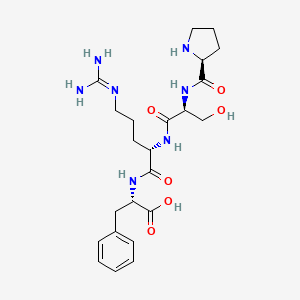
![N-[(1S)-1-Cyano-3-methylbutyl]formamide](/img/structure/B14221529.png)
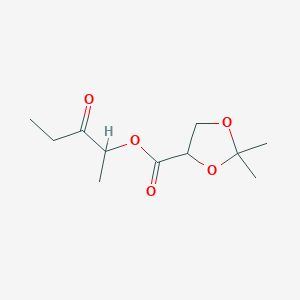
![Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14221553.png)
![6-[6-(Dimethylamino)-5-(furan-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221561.png)
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14221572.png)
![2H-Pyran, tetrahydro-2-[[5-[(4-methoxyphenyl)methoxy]pentyl]oxy]-](/img/structure/B14221578.png)
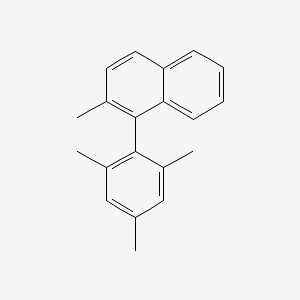
![[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B14221590.png)

